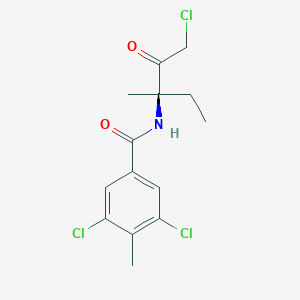
(R)-zoxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-zoxamide is a chiral fungicide belonging to the class of amide compounds. It is widely used in agriculture to control a variety of fungal diseases, particularly those caused by oomycetes. The compound is known for its high efficacy and selectivity, making it a valuable tool in crop protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-zoxamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Chiral resolution: The racemic mixture of zoxamide is subjected to chiral resolution to isolate the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In industrial settings, the production of ®-zoxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of the racemic mixture are synthesized.
Chiral resolution: Industrial-scale chiral resolution techniques, such as simulated moving bed chromatography, are employed to isolate the ®-enantiomer efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
®-zoxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert ®-zoxamide into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
®-zoxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study chiral resolution techniques and the mechanisms of amide bond formation.
Biology: Researchers use ®-zoxamide to investigate its effects on fungal cell division and growth.
Industry: In agriculture, ®-zoxamide is used to protect crops from fungal diseases, thereby improving yield and quality.
Wirkmechanismus
®-zoxamide exerts its fungicidal effects by disrupting the microtubule formation in fungal cells. It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and eventual cell death. This mechanism is highly specific to fungi, making ®-zoxamide an effective and selective fungicide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluazinam: Another fungicide that disrupts fungal cell division but through a different mechanism.
Boscalid: A fungicide that inhibits succinate dehydrogenase, affecting fungal respiration.
Cyprodinil: Inhibits methionine biosynthesis in fungi.
Uniqueness
®-zoxamide is unique in its specific mechanism of action targeting microtubule formation. This specificity not only makes it highly effective but also reduces the likelihood of cross-resistance with other fungicides that have different modes of action.
Eigenschaften
Molekularformel |
C14H16Cl3NO2 |
|---|---|
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
3,5-dichloro-N-[(3R)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChI-Schlüssel |
SOUGWDPPRBKJEX-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Kanonische SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
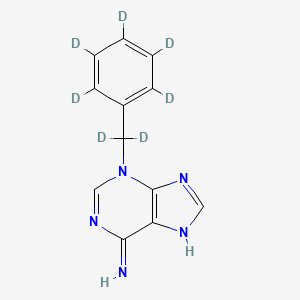
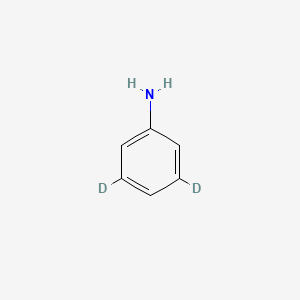
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
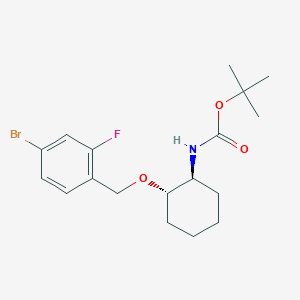
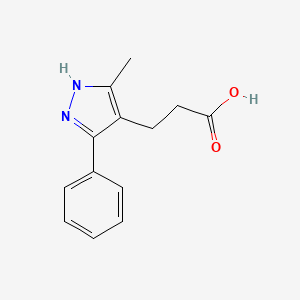
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)

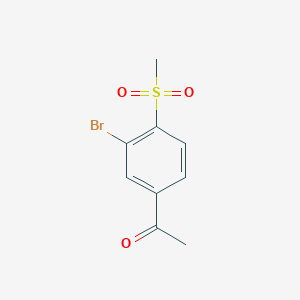

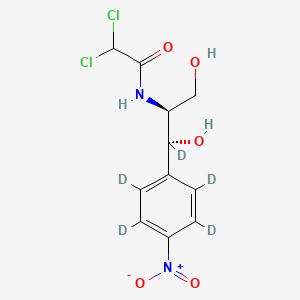
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
